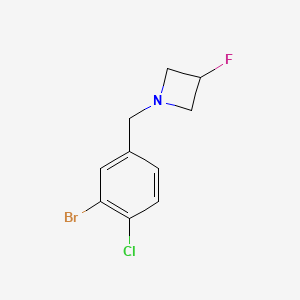
1-(3-Bromo-4-chlorobenzyl)-3-fluoroazetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromo-4-chlorobenzyl)-3-fluoroazetidine is an organic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles This compound is characterized by the presence of a 3-bromo-4-chlorobenzyl group attached to the nitrogen atom of the azetidine ring, with a fluorine atom at the third position of the azetidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-4-chlorobenzyl)-3-fluoroazetidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Preparation of 3-Bromo-4-chlorobenzyl chloride: This intermediate can be synthesized by the bromination and chlorination of benzyl chloride under controlled conditions.
Formation of 3-Bromo-4-chlorobenzyl azetidine: The 3-Bromo-4-chlorobenzyl chloride is then reacted with azetidine in the presence of a base, such as sodium hydride, to form the desired azetidine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Bromo-4-chlorobenzyl)-3-fluoroazetidine can undergo various chemical reactions, including:
Nucleophilic substitution: The halogen atoms (bromine and chlorine) on the benzyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The azetidine ring can be oxidized or reduced under specific conditions to form different derivatives.
Electrophilic aromatic substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of substituted azetidine derivatives with different functional groups.
Oxidation: Formation of azetidine N-oxides or ring-opened products.
Reduction: Formation of reduced azetidine derivatives or ring-contracted products.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromo-4-chlorobenzyl)-3-fluoroazetidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Investigated for its potential use as a drug candidate or a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials, such as polymers or specialty chemicals, due to its unique structural features.
Wirkmechanismus
The mechanism of action of 1-(3-Bromo-4-chlorobenzyl)-3-fluoroazetidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets. The azetidine ring can also participate in hydrogen bonding or hydrophobic interactions, contributing to its overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-4-chlorobenzyl alcohol: Similar structure but with a hydroxyl group instead of the azetidine ring.
3-Bromo-4-chlorobenzyl chloride: Precursor in the synthesis of 1-(3-Bromo-4-chlorobenzyl)-3-fluoroazetidine.
3-Bromo-4-chlorobenzyl bromide: Another halogenated derivative used in organic synthesis.
Uniqueness
This compound is unique due to the combination of a four-membered azetidine ring with multiple halogen atoms. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C10H10BrClFN |
|---|---|
Molekulargewicht |
278.55 g/mol |
IUPAC-Name |
1-[(3-bromo-4-chlorophenyl)methyl]-3-fluoroazetidine |
InChI |
InChI=1S/C10H10BrClFN/c11-9-3-7(1-2-10(9)12)4-14-5-8(13)6-14/h1-3,8H,4-6H2 |
InChI-Schlüssel |
HOYLBUUTXCHGQB-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1CC2=CC(=C(C=C2)Cl)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















